molecular formula C16H19N5O2 B2996160 2-Cyclopentyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1327316-05-1

2-Cyclopentyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No.: B2996160
CAS No.: 1327316-05-1
M. Wt: 313.361
InChI Key: SZQKNOWYJSSMDS-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H19N5O2 and its molecular weight is 313.361. The purity is usually 95%.
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Biological Activity

2-Cyclopentyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone, identified by its CAS number 1327316-05-1, is a compound of significant interest due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N5O2C_{16}H_{19}N_{5}O_{2}, with a molecular weight of 313.35 g/mol. The structure features a cyclopentyl group linked to an azetidine moiety, which is further substituted by a pyrimidinyl and an oxadiazolyl group. This unique combination may contribute to its biological efficacy.

PropertyValue
Molecular FormulaC₁₆H₁₉N₅O₂
Molecular Weight313.35 g/mol
CAS Number1327316-05-1

Antimicrobial Activity

Research indicates that derivatives of pyrimidine and oxadiazole compounds often exhibit antimicrobial properties. For instance, studies on related compounds have shown significant activity against various bacterial strains and fungi. The presence of the oxadiazole ring is particularly noted for enhancing antimicrobial efficacy due to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Antitubercular Activity

In a study focusing on anti-tubercular agents, structural analogs similar to this compound demonstrated promising results against Mycobacterium tuberculosis. Compounds with similar structural features reported IC50 values ranging from 1.35 to 2.18 μM, suggesting that modifications in the azetidine or oxadiazole components could enhance potency against this pathogen .

Cytotoxicity and Safety Profile

A critical aspect of evaluating any new compound is its cytotoxicity towards human cells. Preliminary studies on related compounds indicate low toxicity profiles in human embryonic kidney (HEK293) cells, with minimal adverse effects observed at therapeutic concentrations. This safety margin is crucial for further development in clinical settings .

The proposed mechanism of action for compounds like this compound involves interaction with specific cellular targets that disrupt normal cellular functions. For example, the oxadiazole ring may interact with enzymes involved in nucleic acid synthesis or protein translation, leading to cell death in susceptible organisms .

Case Studies and Research Findings

Several case studies have explored the biological activity of structurally related compounds:

  • Antitubercular Agents : A series of pyrimidine derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. Compounds exhibiting IC90 values below 50 μM were considered potent candidates for further investigation .
  • Antimicrobial Studies : A derivative containing an oxadiazole ring was shown to possess significant activity against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural modifications can enhance antimicrobial properties .

Properties

IUPAC Name

2-cyclopentyl-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c22-13(8-11-4-1-2-5-11)21-9-12(10-21)16-19-15(20-23-16)14-17-6-3-7-18-14/h3,6-7,11-12H,1-2,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQKNOWYJSSMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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